molecular formula C23H20FN3O3 B10816476 Antitubercular agent-41

Antitubercular agent-41

Cat. No.: B10816476
M. Wt: 405.4 g/mol
InChI Key: LVHSQRZDLFKDQX-UHFFFAOYSA-N
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Description

WAY-330335 is a synthetic compound with the chemical name 2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxyfuro[2,3-b]quinoline.

Preparation Methods

The synthesis of WAY-330335 involves several steps, starting with the preparation of the core furoquinoline structure. The synthetic route typically includes:

    Formation of the furoquinoline core: This involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperazinyl group: The piperazinyl group is introduced through a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods for WAY-330335 are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

WAY-330335 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-330335 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific proteins and pathways involved in maintaining the bacterial cell membrane structure .

Comparison with Similar Compounds

WAY-330335 is unique due to its specific chemical structure and antibacterial properties. Similar compounds include:

WAY-330335 stands out due to its unique furoquinoline core and the presence of the piperazinyl and fluorophenyl groups, which contribute to its specific antibacterial activity.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone

InChI

InChI=1S/C23H20FN3O3/c1-29-19-6-7-20-15(13-19)12-16-14-21(30-22(16)25-20)23(28)27-10-8-26(9-11-27)18-4-2-17(24)3-5-18/h2-7,12-14H,8-11H2,1H3

InChI Key

LVHSQRZDLFKDQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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